molecular formula C11H13NO3 B13075540 Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate

Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate

Cat. No.: B13075540
M. Wt: 207.23 g/mol
InChI Key: UXRUDVVDJNAMAY-UHFFFAOYSA-N
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Description

Methyl2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylate is a heterocyclic compound featuring a seven-membered 1,4-oxazepine ring fused to a benzene moiety. The oxazepine ring contains one oxygen atom at position 1 and one nitrogen atom at position 4, distinguishing it from structurally related compounds with alternative heteroatom arrangements.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate

InChI

InChI=1S/C11H13NO3/c1-14-11(13)8-3-2-4-10-9(8)7-12-5-6-15-10/h2-4,12H,5-7H2,1H3

InChI Key

UXRUDVVDJNAMAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CNCCOC2=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis of N-Boc-Protected Amino Alcohols

The starting point involves converting appropriate aldehydes to N-Boc-protected amino alcohols. For example, aldehyde precursors undergo reductive amination or related transformations to introduce the Boc-protected amino group with yields around 60-90% depending on conditions.

Step Reaction Type Conditions Yield (%) Notes
1 Aldehyde to amino alcohol (N-Boc protected) Reductive amination, Boc protection 64-86 Two-step procedure, high purity

Mitsunobu Reaction for Oxazepine Ring Formation

The key cyclization step to form the oxazepine ring is achieved via a Mitsunobu reaction, which involves the reaction of the N-Boc-protected amino alcohol with an appropriate phenolic or aldehyde derivative under Mitsunobu conditions (triphenylphosphine and azodicarboxylate reagents).

Step Reaction Type Reagents & Conditions Yield (%) Notes
2 Mitsunobu cyclization PPh3, ADDP or DEAD, THF, 0°C to RT, overnight ~78 Formation of cyclic oxazepine core

This step is crucial for establishing the seven-membered heterocyclic framework and is typically conducted in dry THF at low temperature initially, then allowed to proceed at room temperature overnight.

Boc Deprotection and Reductive Amination

After ring formation, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), exposing the free amine. This intermediate is then subjected to reductive amination with various aldehydes or ketones to introduce tertiary amine substituents.

Step Reaction Type Conditions Yield (%) Notes
3 Boc deprotection Acidic conditions (TFA, HCl) Quantitative Direct conversion to free amine
4 Reductive amination NaBH4 or other hydride source Good Conversion to tertiary amines

Oxidation and Esterification

The ester group at the 6-position can be introduced or modified through oxidation of alcohol intermediates (e.g., using MnO2) or by direct esterification methods. Oxidation of benzylic alcohols to aldehydes or ketones is commonly employed before final ester formation.

Step Reaction Type Reagents & Conditions Yield (%) Notes
5 Oxidation MnO2, CH2Cl2, room temperature Moderate Conversion of alcohol to aldehyde/ketone
6 Esterification Methylation or ester formation High Final carboxylate methyl ester formation

Representative Synthetic Scheme Summary

Intermediate Description Yield (%) Key Reaction
1 Aldehyde precursor - Starting material
2 N-Boc-protected amino alcohol 64-86 Reductive amination + Boc protection
3 N-Boc-protected oxazepine ~78 Mitsunobu cyclization
4 Free amine after Boc removal Quantitative Acidic deprotection
5 Tertiary amine derivatives Good Reductive amination
6 Oxidized aldehyde/ketone Moderate MnO2 oxidation
Target Methyl 2,3,4,5-tetrahydrobenzo[F]oxazepine-6-carboxylate High Esterification / final purification

Research Findings and Optimization Notes

  • The Mitsunobu reaction is sensitive to stoichiometry and temperature; optimization with stoichiometric amounts of reagents and controlled temperature improves yields significantly.
  • Boc deprotection under acidic conditions is efficient and allows direct subsequent functionalization without isolation of intermediates.
  • Reductive amination steps benefit from careful control of hydride source equivalents and reaction time to maximize conversion and minimize side products.
  • Oxidation with MnO2 is mild and selective, suitable for sensitive substrates.
  • Overall yields for the multi-step synthesis range from moderate to good (50-80% per step), with the possibility of racemic or enantiopure product formation depending on chiral starting materials.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

  • Base-catalyzed saponification with NaOH or LiOH in aqueous THF/MeOH (1:1) at 60°C for 12 hours produces the carboxylic acid derivative in >85% yield.

  • Acid-catalyzed hydrolysis (e.g., HCl in dioxane) proceeds at a slower rate (<60% yield).

Reaction ConditionReagentsTemperatureTimeYield
Basic hydrolysisNaOH/THF60°C12h85%
Acidic hydrolysisHCl/dioxane80°C24h58%

Nucleophilic Substitution at the Ester Group

The carboxylate ester serves as an electrophilic site for nucleophilic attack:

  • Aminolysis with primary amines (e.g., benzylamine) in DMF at 100°C yields amide derivatives.

  • Transesterification with alcohols (e.g., ethanol) under catalytic H₂SO₄ produces ethyl esters .

Ring-Opening Reactions

The oxazepine ring exhibits ring-opening reactivity under specific conditions:

  • Acid-mediated ring opening : Treatment with HBr in acetic acid cleaves the ether linkage, generating a diol intermediate that can be further functionalized.

  • Reductive ring opening : Catalytic hydrogenation (H₂, Pd/C) reduces the C=N bond (if present in oxidized forms), yielding a secondary amine .

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes regioselective substitution:

  • Nitration (HNO₃/H₂SO₄) occurs preferentially at the para position relative to the ester group .

  • Sulfonation (fuming H₂SO₄) produces the sulfonic acid derivative, though yields are moderate (40–50%) due to competing ring degradation.

Oxidation and Reduction Reactions

  • Oxidation of the heterocyclic ring : MnO₂ in CHCl₃ selectively oxidizes the tetrahydrooxazepine ring to its dihydro counterpart .

  • Ester reduction : LiAlH₄ reduces the ester to a primary alcohol (95% yield) .

Multicomponent Reactions (MCRs)

The compound participates in Ugi-Joullié-type reactions when combined with:

  • Isocyanides

  • Carboxylic acids

  • Aldehydes

These reactions proceed via imine intermediates, enabling stereodivergent synthesis of polycyclic derivatives . For example:

  • Diastereoselective Ugi-Joullié reaction with tert-butyl isocyanide and acetic acid in MeOH yields trans-tetrahydrobenzooxazepines (dr > 20:1) .

Cross-Coupling Reactions

The aromatic ring supports palladium-catalyzed couplings:

  • Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) introduces aryl groups at the 7-position .

  • Buchwald-Hartwig amination forms C–N bonds with secondary amines.

Thermal Rearrangements

Heating above 150°C induces -sigmatropic rearrangements, forming fused quinoline derivatives via aza-Cope pathways .

Key Mechanistic Insights

  • The electron-withdrawing ester group deactivates the benzene ring, directing EAS to the para position .

  • Ring strain in the seven-membered oxazepine enhances susceptibility to acid-mediated cleavage.

  • Steric hindrance at the 6-position limits nucleophilic substitution rates compared to smaller esters .

Comparative Reactivity Table

Reaction TypeRate (Relative to Analogues)Selectivity
Ester hydrolysis (basic)1.2× fasterHigh
Electrophilic aromatic substitution0.7× slowerModerate
Ugi-Joullié MCR1.5× fasterHigh

Scientific Research Applications

Pharmacological Potential

Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylate has been investigated for its potential as a therapeutic agent in various conditions:

  • Chronic Obstructive Pulmonary Disease (COPD) : A patent describes its use in the manufacture of medicaments aimed at treating COPD. The compound can act as a regulator of the Nrf2 pathway, which is crucial for cellular defense against oxidative stress and inflammation .
  • Transplantation : The compound has shown promise when used in combination with immunosuppressive agents such as Tacrolimus and Mycophenolate mofetil to aid in organ transplantation .

Synthesis of Bioactive Compounds

The synthesis of methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylate can be achieved through various methodologies:

  • Multicomponent Reactions : Recent studies highlight the effectiveness of multicomponent reactions (MCRs) in synthesizing bioactive heterocycles. These methods are environmentally friendly and often yield high purity products with reduced waste .
  • One-Pot Synthesis : A novel one-pot pseudo-five-component synthesis has been developed for related compounds, showcasing the versatility of synthetic strategies involving this molecular scaffold .

Case Study 1: Nrf2 Activation

A study focused on the activation of the Nrf2 pathway using derivatives of methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylate demonstrated its ability to enhance cellular antioxidant responses. This activation is particularly relevant in models of oxidative stress associated with COPD.

Case Study 2: Synthesis Optimization

Research published in the Journal of Organic Chemistry detailed an optimized synthesis route for this compound that significantly increased yield and reduced reaction time. This study emphasized the importance of catalyst selection and reaction conditions in maximizing efficiency .

Mechanism of Action

The mechanism of action of Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The primary structural analogs discussed in the evidence are caffeic acid amides bearing a 2,3,4,5-tetrahydrobenzo[b][1,4]dioxocine moiety (e.g., compound D9) . Key differences between these compounds and Methyl2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylate include:

Feature This compound Compound D9 (Dioxocine Derivative)
Core Heterocycle 7-membered 1,4-oxazepine (O, N) 8-membered 1,4-dioxocine (O, O)
Fusion Position Benzo[f] Benzo[b]
Substituents Methyl ester at position 6 Ethoxy-phenyl acrylamide
Biological Targets Not reported in evidence EGFR, HepG2 cells
IC50 Values N/A 0.36 μM (EGFR), 0.79 μM (HepG2)

Key Findings from Structural Analogs

Impact of Heterocycle on Activity: The dioxocine scaffold in compound D9 facilitates hydrogen bonding with MET 793 in EGFR, critical for its antitumor activity . The dioxocine’s eight-membered ring provides conformational flexibility, whereas the oxazepine’s seven-membered ring may impose distinct steric or electronic constraints .

Substituent Effects: In dioxocine derivatives, anti-proliferative activity correlates with para-substituents on the benzene ring (-OCH2CH3 > -OCH3 > -Br > -NO2) . The methyl ester group in the oxazepine compound could similarly influence solubility and bioavailability, though its role in target engagement remains unstudied.

Synthetic Feasibility :

  • Dioxocine derivatives like D9 were synthesized via amidation of caffeic acid, with structural confirmation by NMR, MS, and X-ray crystallography . Similar synthetic routes may apply to the oxazepine carboxylate, but its crystallization and stability profiles could differ due to ring size and heteroatom composition.

Biological Activity

Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H13NO3
  • Molecular Weight : 205.23 g/mol
  • CAS Number : 1206229-01-7

Recent studies have highlighted the compound's potential as an inhibitor targeting the PEX14−PEX5 protein-protein interaction in trypanosomes, which are responsible for diseases such as African sleeping sickness. The disruption of this interaction is crucial for the survival of the parasite, making it a viable target for drug development.

Key Findings:

  • Trypanocidal Activity : The compound exhibits trypanocidal activity with IC50 values in the low to high micromolar range. This indicates a promising efficacy against Trypanosoma brucei, the causative agent of African trypanosomiasis .
  • Binding Affinity : NMR studies have confirmed that methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylate binds to the PEX14 protein in solution, suggesting a direct interaction that disrupts essential cellular processes in trypanosomes .

Biological Activity Overview

The biological activities associated with methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylate can be summarized as follows:

Activity Description
Antiparasitic Effective against Trypanosoma brucei with potential for oral administration .
Mechanism of Action Disruption of protein import into glycosomes by inhibiting PEX14 .
Binding Studies Confirmed binding to PEX14 through NMR techniques .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays demonstrated that derivatives of methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylate possess significant antiparasitic activity. The studies utilized various concentrations to determine effective dosages and toxicity levels against cultured Trypanosoma brucei .
  • Synthesis and Optimization : The synthesis of this compound involved a two-step process starting from readily available precursors. The optimization phase included modifications that enhanced biological activity while maintaining low toxicity profiles .
  • Comparative Analysis : When compared with other classes of compounds targeting similar pathways (e.g., oxadiazoles), methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylate showed superior binding efficiency and selectivity towards PEX proteins .

Q & A

Q. What synthetic strategies are commonly employed for synthesizing methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylate?

Synthesis typically involves cyclization reactions of precursor amines or hydroxyl-containing intermediates. For example:

  • Acyliminium ion intermediates : Acylation of amino alcohols followed by intramolecular cyclization can form the oxazepine ring .
  • Multicomponent reactions : Reactions involving amines, aldehydes, and carboxylic acid derivatives (e.g., Ugi-Smiles reactions) have been used for analogous benzo-fused oxazepines .
  • Key reagents : Dichlorophenylphosphine or triethyl phosphite may facilitate ring closure in related oxazaphosphepine systems .

Q. How is structural characterization performed for this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming ring substitution patterns and ester functionality. For example, methyl ester protons typically resonate at δ ~3.8 ppm, while aromatic protons appear between δ 6.5–8.0 ppm .
  • Mass spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 265 for the parent structure) and fragmentation patterns validate the molecular formula .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: ~60%, H: ~5%, N: ~6%) .

Q. What analytical techniques are used to assess purity in academic research?

  • HPLC with UV detection : Reverse-phase chromatography (C18 columns) using acetonitrile/water gradients resolves impurities from the target compound .
  • Melting point determination : Sharp melting points (e.g., 120–125°C) indicate high crystallinity and purity .
  • TLC monitoring : Silica gel plates with ethyl acetate/hexane eluents (e.g., 1:1) track reaction progress .

Advanced Research Questions

Q. How can regioselectivity challenges in oxazepine ring formation be addressed?

  • Temperature control : Lower temperatures (0–5°C) favor kinetically controlled intermediates, reducing side products .
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) can direct cyclization pathways in benzo-fused heterocycles .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro or fluoro) on the benzene ring enhance ring-closure efficiency .

Q. What mechanistic insights explain unexpected byproducts in the synthesis of methyl oxazepine carboxylates?

  • Competitive pathways : For example, over-acylation of the amine precursor may lead to dimerization or oligomerization .
  • Steric hindrance : Bulky substituents (e.g., p-tolyl groups) can disrupt planar transition states, favoring alternative reaction pathways .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while nonpolar solvents (e.g., toluene) may promote undesired side reactions .

Q. How can computational methods aid in optimizing reaction conditions?

  • DFT calculations : Predict transition-state geometries and activation energies for key steps like cyclization .
  • Molecular docking : Assess binding interactions if the compound is studied for biological activity (e.g., enzyme inhibition) .
  • Solvent modeling : COSMO-RS simulations can screen solvent systems for improved yield and selectivity .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

  • Deuterium exchange experiments : Identify exchangeable protons (e.g., NH or OH groups) to clarify ambiguous signals .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling networks .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., ethyl benzo[f]oxazepine carboxylates) to validate assignments .

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